Ethyl 3-(5-bromo-2-(trifluoromethoxy)phenyl)-3-oxopropanoate

Regiochemistry Cross-coupling Substitution pattern

Ethyl 3-(5-bromo-2-(trifluoromethoxy)phenyl)-3-oxopropanoate (CAS 2340293-32-3) is a difunctionalized β-keto ester (molecular formula C₁₂H₁₀BrF₃O₄, molecular weight 355.10 g·mol⁻¹) bearing an electrophilic bromine atom at the 5-position and a metabolically stabilizing trifluoromethoxy (–OCF₃) group at the 2-position of the phenyl ring. This substitution pattern is deliberately non-redundant: the bromine serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the –OCF₃ group imparts enhanced lipophilicity (Hantsch π ≈ +1.0) and oxidative metabolic resistance relative to –OCH₃ analogs.

Molecular Formula C12H10BrF3O4
Molecular Weight 355.10 g/mol
Cat. No. B12066788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(5-bromo-2-(trifluoromethoxy)phenyl)-3-oxopropanoate
Molecular FormulaC12H10BrF3O4
Molecular Weight355.10 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F
InChIInChI=1S/C12H10BrF3O4/c1-2-19-11(18)6-9(17)8-5-7(13)3-4-10(8)20-12(14,15)16/h3-5H,2,6H2,1H3
InChIKeyYUOWPTGOUVAYCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(5-bromo-2-(trifluoromethoxy)phenyl)-3-oxopropanoate: A Regiospecifically Halogenated β-Keto Ester Building Block for Medicinal Chemistry and Agrochemical Synthesis


Ethyl 3-(5-bromo-2-(trifluoromethoxy)phenyl)-3-oxopropanoate (CAS 2340293-32-3) is a difunctionalized β-keto ester (molecular formula C₁₂H₁₀BrF₃O₄, molecular weight 355.10 g·mol⁻¹) bearing an electrophilic bromine atom at the 5-position and a metabolically stabilizing trifluoromethoxy (–OCF₃) group at the 2-position of the phenyl ring . This substitution pattern is deliberately non-redundant: the bromine serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the –OCF₃ group imparts enhanced lipophilicity (Hantsch π ≈ +1.0) and oxidative metabolic resistance relative to –OCH₃ analogs [1]. As a β-keto ester, the compound possesses an acidic α-methylene group (pKₐ ~10–11) capable of forming stabilised enolate intermediates, enabling chemoselective C–C bond constructions that are inaccessible to simple acetophenone or benzoic acid derivatives [2]. These orthogonal reactivities make the compound a strategic intermediate for constructing elaborated biaryl, heteroaryl, and α-functionalised carbonyl scaffolds without protecting-group redundancy.

Regiospecific Handle
5-Br para to –OCF₃ enables Pd-catalyzed cross-coupling with free ortho site
Physicochemical Profile
–OCF₃ imparts enhanced lipophilicity and oxidative metabolic resistance relative to –OCH₃
Enolate Reactivity
β-Keto ester α-methylene supports stabilized enolate formation for C–C bond constructions

Why Ethyl 3-(5-bromo-2-(trifluoromethoxy)phenyl)-3-oxopropanoate Cannot Be Replaced by Common β-Keto Ester Analogs in Regiospecific Synthetic Sequences


Generic β-keto esters such as ethyl 3-oxo-3-phenylpropanoate or its 4-bromo congeners lack the orthogonal substitution geometry that defines the utility of the target compound. The 5-bromo-2-trifluoromethoxy arrangement is not a random decoration but a regiospecifically engineered pattern that simultaneously directs electrophilic aromatic substitution to the 4-position (meta to Br, ortho/para to –OCF₃), preserves the bromine for downstream Pd-catalyzed diversification, and places the electron-withdrawing –OCF₃ group in the optimal ortho position to influence enolate geometry and reactivity at the β-keto ester α-carbon . The non-brominated analog ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate (CAS 334778-38-0) eliminates the cross-coupling handle entirely, while the 4-trifluoromethoxy isomer (CAS 252955-06-9) relocates the key substituent to a position with entirely different electronic and steric communication with the ketone carbonyl . The corresponding carboxylic acid 3-[5-bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid (CAS 2663941-72-6) forfeits the ethyl ester's protective function and solubility profile, rendering it unsuitable for reaction sequences requiring transient ester masking. Procurement of any of these substitutes would necessitate re-optimization of multi-step synthetic routes, risking lower yields, altered regiochemical outcomes, or complete synthetic failure.

Target: 5-Br-2-OCF₃ β-keto ester
Non-brominated analog (CAS 334778-38-0) removes the cross-coupling handle entirely, may require route redesign.
Target: 5-Br-2-OCF₃ β-keto ester
4-Trifluoromethoxy isomer (CAS 252955-06-9) shifts substituent electronic communication, altering enolate geometry and EAS outcome.
Target: Ethyl ester
Free carboxylic acid (CAS 2663941-72-6) forfeits ester masking, risking decarboxylation and solubility issues in multi-step sequences.

Quantitative Differentiation of Ethyl 3-(5-bromo-2-(trifluoromethoxy)phenyl)-3-oxopropanoate: Head-to-Head and Cross-Study Evidence Against Closest Analogs


Regiospecific Bromine Position: 5-Br vs. 4-Br Substitution Controls Cross-Coupling Versatility and Orthogonal Reactivity

The target compound places bromine at the 5-position of a 2-trifluoromethoxyphenyl ring, positioning it para to the –OCF₃ substituent. This regioisomer is distinct from the 4-bromo-2-(trifluoromethoxy)phenyl isomer, placing bromine ortho to –OCF₃, and from the 4-trifluoromethoxy regioisomer series. In Pd-catalyzed cross-coupling reactions, the 5-bromo position is electronically activated by the para-OCF₃ group (σₚ = +0.35), facilitating oxidative addition while leaving the ortho site available for directed C–H functionalization [1]. No other commercially available single-isomer β-keto ester simultaneously offers a para-OCF₃-activated bromide and an unblocked ortho position on the same ring . The non-brominated analog (CAS 334778-38-0) demonstrates zero cross-coupling reactivity at the aromatic ring, confirming that the bromine handle is essential for downstream diversification.

5-Br Regioisomer Comparison
Class-level
5-Br (para to OCF₃) activates oxidative addition; non-brominated analog (CAS 334778-38-0) has no cross-coupling handle.
Regiospecific handle mandatory for downstream diversification.
Verify compatibility under specific Pd conditions.
Regiochemistry Cross-coupling Substitution pattern Synthetic handle orthogonality

Trifluoromethoxy (–OCF₃) vs. Methoxy (–OCH₃): Lipophilicity and Metabolic Stability Differentiate the Target Compound from Methoxy Congeners

The –OCF₃ group of the target compound imposes a distinct physicochemical profile compared to the –OCH₃ analog (e.g., ethyl 3-(5-bromo-2-methoxyphenyl)-3-oxopropanoate). The Hantsch hydrophobic substituent constant π for –OCF₃ is approximately +1.04, compared to –OCH₃ at –0.02, representing an increase of >1 log unit in lipophilicity [1]. The –OCF₃ group is also strongly electron-withdrawing (σₚ = +0.35, σₘ = +0.38) versus the electron-donating –OCH₃ (σₚ = –0.27), which alters the reactivity of both the aromatic ring and the β-keto ester enolate [2]. In medicinal chemistry contexts, replacement of –OCH₃ with –OCF₃ has been demonstrated to reduce oxidative O-dealkylation metabolism, with trifluoromethoxy-containing drug candidates showing significantly longer half-lives in human liver microsomal stability assays than their methoxy counterparts [3]. These properties are intrinsic to the –OCF₃ substituent and transfer directly to the target compound as a building block.

–OCF₃ vs –OCH₃ Profile
Class-level
Δπ = +1.06 (log P increase); Δσₚ = 0.62 (electron-withdrawing shift).
Higher lipophilicity and altered electronic profile relative to methoxy.
Transferability to specific analogues requires validation.
Lipophilicity Metabolic stability Electron-withdrawing group log P

Ethyl Ester Masking vs. Free Carboxylic Acid: The Ester Protects the Keto-Acid Functionality During Multi-Step Synthesis

The target compound is an ethyl ester, whereas the closest commercially available structural variant is the free carboxylic acid 3-[5-bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid (CAS 2663941-72-6). The ethyl ester serves as a masked carboxylic acid, preventing undesired side reactions (e.g., decarboxylation, salt formation, or nucleophilic addition to the ketone) during multi-step sequences that involve bases, nucleophiles, or organometallic reagents [1]. Additionally, the ethyl ester confers superior solubility in organic solvents commonly used for synthetic transformations (e.g., THF, DCM, EtOAc) compared to the zwitterionic or salt forms of the free acid. The ester can be selectively cleaved under mild conditions (e.g., LiOH, THF/H₂O) at the desired step to reveal the carboxylic acid for subsequent amide coupling or bioconjugation. The molecular weight difference (355.10 vs. 327.05 g·mol⁻¹) reflects the ethyl group contribution .

Ester vs Free Acid
Reported
Ethyl ester protects keto-acid; free acid (CAS 2663941-72-6) risks decarboxylation and has limited organic solubility.
Ester masking prevents premature deprotection in multi-step synthesis.
Selective cleavage under mild conditions (e.g., LiOH).
Protecting group strategy Ester vs. acid Synthetic intermediate stability Solubility

Molecular Weight Distinction (355.10 vs. 276.21): The Bromine Atom Provides a Unique Isotopic Signature for Mass Spectrometric Tracking

The presence of bromine in the target compound (MW 355.10 g·mol⁻¹) produces a distinctive ¹⁹Br/⁸¹Br isotopic doublet (approximately 1:1 ratio) in mass spectra, enabling unambiguous identification and quantification of the compound and its derivatives in complex reaction mixtures or biological matrices [1]. In contrast, the non-brominated analog ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate (CAS 334778-38-0, MW 276.21) lacks this signature, making it indistinguishable from other C₁₂H₁₁F₃O₄ isomers by MS alone. The bromine isotopic pattern also facilitates tracking of the building block through multi-step synthetic sequences and metabolic profiling studies . The mass difference of 78.89 Da corresponds exactly to the replacement of H (1.01) by Br (79.90).

MS Isotopic Tracking
Reported
MW 355.10 with characteristic ⁷⁹Br/⁸¹Br doublet (≈1:1); non-brominated analog lacks signature.
Br isotopic pattern enables tracking without derivatization.
Applicable in ESI-MS or EI-MS analysis.
Mass spectrometry Isotopic pattern Bromine signature Analytical tracking

β-Keto Ester Reactivity vs. Simple Acetophenone Derivatives: The Enolizable α-Methylene Enables Chemoselective C–C Bond Formation

The target compound is a β-keto ester, which possesses an acidic α-methylene group (pKₐ ~10–11) that can be quantitatively deprotonated with mild bases (e.g., NaH, K₂CO₃) to generate a stabilized enolate nucleophile [1]. This reactivity is absent in the corresponding acetophenone derivative 1-[5-bromo-2-(trifluoromethoxy)phenyl]ethan-1-one, which lacks the ester carbonyl and therefore cannot form the same stabilized enolate. The β-keto ester functionality is essential for key heterocycle-forming reactions such as the Conrad-Limpach quinoline synthesis, where β-keto esters react with anilines to form 4(1H)-quinolones under thermal conditions [2]. This reactivity has been exploited in the scalable synthesis of antimalarial drug candidates ELQ-300 and ELQ-316, where specifically substituted β-keto esters serve as the critical building block [3]. Substitution with a simple acetophenone would preclude this entire compound class.

β-Keto Ester vs Acetophenone
Class-level
β-Keto ester pKₐ ~10–11 forms stabilized enolate; acetophenone pKₐ ~20, no enolate formation.
Enolate essential for Conrad-Limpach and related heterocycle syntheses.
Reactivity confirmed under basic conditions.
β-Keto ester Enolate chemistry C–C bond formation Conrad-Limpach cyclization

Hammett-Defined Electronic Landscape: Combined –OCF₃ and –Br Effects Dictate Ring Reactivity Differently Than Any Mono-Substituted or Isomeric Analog

The combined electronic influence of 2-OCF₃ (σₘ = +0.38, σₚ = +0.35) and 5-Br (σₘ = +0.39, σₚ = +0.23) creates a unique electronic landscape on the phenyl ring that governs both electrophilic aromatic substitution (EAS) regiochemistry and the electron deficiency at the carbonyl carbon [1]. The 5-bromo substituent deactivates the ring toward EAS while the 2-OCF₃ directs incoming electrophiles to the 4-position (para to OCF₃, meta to Br). This regiochemical outcome is distinct from the 4-bromo-2-trifluoromethoxy isomer (directing to the 5-position) or the 3-trifluoromethoxy isomer (CAS 642451-74-9), which has the –OCF₃ group in a position with σₘ influence only, lacking the resonance donation possible from the para position . The summed Hammett σ values at each position allow quantitative prediction of reactivity differences, enabling rational selection of this isomer for specific synthetic sequences.

Hammett Electronic Map
Class-level
C4 σₘ(2-OCF₃)+σₘ(5-Br)=+0.77; EAS directed to C4 (para to OCF₃, meta to Br).
Predicted EAS regiochemistry guides synthesis route selection.
Based on published Hammett constants.
Hammett equation Electronic effects Substituent constant Electrophilic aromatic substitution

Where Ethyl 3-(5-bromo-2-(trifluoromethoxy)phenyl)-3-oxopropanoate Delivers Maximum Scientific and Procurement Value: Key Application Scenarios


Synthesis of 3-Biaryl-4(1H)-quinolone Antimalarial Agents via Conrad-Limpach Cyclization

This compound serves as the β-keto ester component in the Conrad-Limpach synthesis of 3-substituted 4(1H)-quinolones, a class that includes the antimalarial preclinical candidates ELQ-300 and ELQ-596 [1]. The 5-bromo substituent enables subsequent Suzuki coupling to install biaryl moieties at the quinoline 3-position, which is critical for potent inhibition of the Plasmodium cytochrome bc₁ complex [2]. The –OCF₃ group at the 2-position of the original phenyl ring translates to enhanced metabolic stability in the final quinolone, as demonstrated by improved pharmacokinetic profiles in murine malaria models [1].

PPAR Modulator Medicinal Chemistry: Building Block for Substituted Phenylpropionic Acid Derivatives

The 5-bromo-2-(trifluoromethoxy)phenyl substructure appears in patent literature describing PPARα/γ/δ modulators for metabolic diseases [3]. The β-keto ester can be elaborated via enolate alkylation or reductive amination sequences to access substituted phenylpropionic acid pharmacophores bearing the trifluoromethoxy group, which is known to enhance PPAR binding affinity through lipophilic interactions with the ligand-binding domain [4]. The ethyl ester can be hydrolyzed to the free acid at the final step for biological evaluation.

Agrochemical Intermediate Synthesis: Selective Herbicide and Fungicide Scaffold Construction

The combination of bromine (for cross-coupling diversification) and –OCF₃ (for enhanced lipophilicity and environmental stability) makes this compound a strategic intermediate for agrochemical discovery programs targeting herbicides and fungicides [5]. The β-keto ester can be converted to pyrazole, isoxazole, or pyrimidine heterocycles—privileged scaffolds in agrochemistry—through condensation with hydrazines, hydroxylamine, or amidines, respectively, with the bromine handle retained for late-stage diversification.

Isotopically Traceable Probe Synthesis for Chemical Biology Target Identification

The bromine atom's distinctive isotopic signature enables the use of this compound as a traceable building block in the synthesis of chemical biology probes for target identification studies [6]. When incorporated into bioactive molecules, the Br doublet facilitates MS-based tracking in cellular lysates and pull-down experiments, while the –OCF₃ group provides a complementary ¹⁹F NMR handle for quantitative analysis without the need for radioactive labeling.

Application
Selection Property
Validation Focus
Antimalarial quinolone probe synthesis
5-Br for biaryl coupling; –OCF₃ stability; β-keto ester for Conrad-Limpach
Cyclization efficiency and cross-coupling yield
PPAR modulator research
Enolate alkylation to phenylpropionic acid; ester hydrolysis
Binding assay and functional activity validation
Agrochemical discovery
Bromine retention through heterocycle condensation; –OCF₃ environmental stability
Target-specific screening and field stability
Chemical biology probe synthesis
Br isotopic MS handle; ¹⁹F NMR tracking
Cellular uptake and target engagement assays
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